![molecular formula C20H26N2O3 B4286333 methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4286333.png)
methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate, also known as MAMB, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine. MAMB is a synthetic compound that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate involves the inhibition of specific enzymes and receptors in the body. methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects. In vitro studies have shown that methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate can induce apoptosis and inhibit cell proliferation in cancer cells. methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate has also been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate also has a high purity, which makes it suitable for use in biochemical and physiological studies. One limitation of using methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate in lab experiments is that it is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics.
Future Directions
For research on methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate include the development of methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate analogs with improved potency and brain penetration and the investigation of its toxicity and pharmacokinetics.
Scientific Research Applications
Methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in the field of medicine. One area of research is the development of methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate as a potential treatment for cancer. Studies have shown that methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that methyl 4-({[(1-adamantylmethyl)amino]carbonyl}amino)benzoate can improve cognitive function and reduce amyloid-beta accumulation in the brain.
properties
IUPAC Name |
methyl 4-(1-adamantylmethylcarbamoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-18(23)16-2-4-17(5-3-16)22-19(24)21-12-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHBCDMIBZIIDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)carbamoyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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